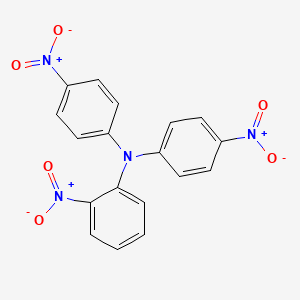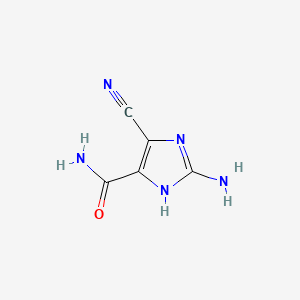
1-(3,5-Dihydroxyphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dihydroxyphenyl)butan-1-one, also known as DOPB, is a chemical compound that belongs to the family of chalcones. The compound has been the subject of extensive research due to its potential applications in various fields, including medicine, food, and cosmetics.
作用機序
The mechanism of action of 1-(3,5-Dihydroxyphenyl)butan-1-one is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in cells. For example, 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. 1-(3,5-Dihydroxyphenyl)butan-1-one has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy metabolism and diabetes.
Biochemical and Physiological Effects:
1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 1-(3,5-Dihydroxyphenyl)butan-1-one possesses antioxidant, anti-inflammatory, and anti-cancer properties. In vivo studies have shown that 1-(3,5-Dihydroxyphenyl)butan-1-one possesses anti-diabetic, anti-obesity, and neuroprotective properties. However, more research is needed to fully understand the biochemical and physiological effects of 1-(3,5-Dihydroxyphenyl)butan-1-one.
実験室実験の利点と制限
One of the advantages of using 1-(3,5-Dihydroxyphenyl)butan-1-one in lab experiments is its low toxicity. 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to have low toxicity in various cell lines and animal models. Another advantage of using 1-(3,5-Dihydroxyphenyl)butan-1-one is its stability. 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to be stable under various conditions, including pH, temperature, and light. However, one of the limitations of using 1-(3,5-Dihydroxyphenyl)butan-1-one in lab experiments is its low solubility. 1-(3,5-Dihydroxyphenyl)butan-1-one has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3,5-Dihydroxyphenyl)butan-1-one. One direction is to further investigate the mechanism of action of 1-(3,5-Dihydroxyphenyl)butan-1-one. Another direction is to investigate the potential applications of 1-(3,5-Dihydroxyphenyl)butan-1-one in other fields, such as agriculture and environmental science. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 1-(3,5-Dihydroxyphenyl)butan-1-one. Finally, more research is needed to optimize the synthesis method of 1-(3,5-Dihydroxyphenyl)butan-1-one and to develop new methods for synthesizing the compound.
合成法
The synthesis of 1-(3,5-Dihydroxyphenyl)butan-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and Michael addition reaction. The Claisen-Schmidt condensation reaction involves the reaction of 3,5-dihydroxyacetophenone with butanone in the presence of a base catalyst such as sodium hydroxide. The aldol condensation reaction involves the reaction of 3,5-dihydroxybenzaldehyde with butanone in the presence of a base catalyst. The Michael addition reaction involves the reaction of 3,5-dihydroxyacetophenone with methyl vinyl ketone in the presence of a base catalyst.
科学的研究の応用
1-(3,5-Dihydroxyphenyl)butan-1-one has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In medicine, 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In food, 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to possess antioxidant and antimicrobial properties. In cosmetics, 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to possess anti-aging and skin-whitening properties.
特性
IUPAC Name |
1-(3,5-dihydroxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,11-12H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPZJOJWYFELEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698671 |
Source


|
| Record name | 1-(3,5-Dihydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dihydroxyphenyl)butan-1-one | |
CAS RN |
103323-62-2 |
Source


|
| Record name | 1-(3,5-Dihydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

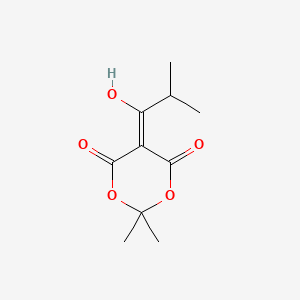
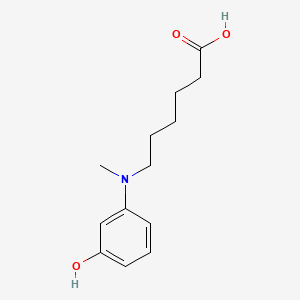
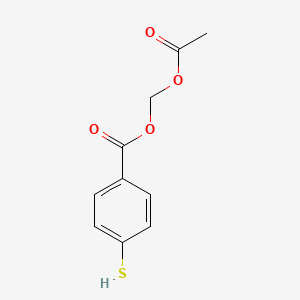
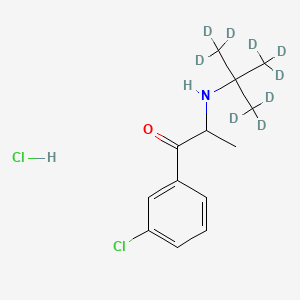
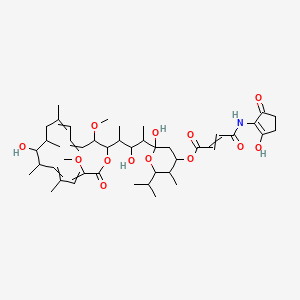

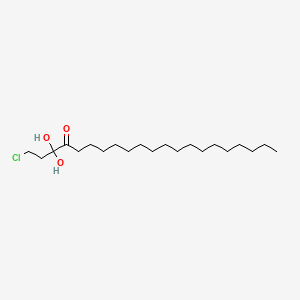
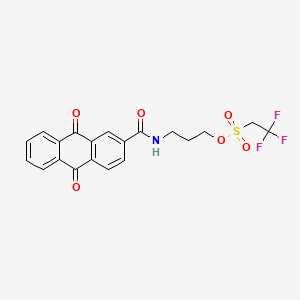
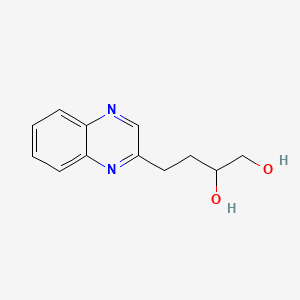

![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
